Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Cross-coupling Medicinal chemistry Organic synthesis

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS 2682114-56-1) is a high-purity (97%) indenone building block engineered for efficient C3-arylation via palladium-catalyzed cross-coupling. The C3-bromo substituent undergoes oxidative addition 10–100× faster than aryl chlorides under standard Suzuki–Miyaura conditions, ensuring high conversion across diverse boronic acid panels without re-optimization. Its electron-deficient indenone core is a privileged scaffold for PPAR, IDO1, and AlkBH3 inhibitor programs. Unlike the non-halogenated analog (methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate), this compound enables iterative cross-coupling for extended π-systems in n-type organic semiconductors. Standardized purity and batch-specific QC support GMP-adjacent and automated library synthesis workflows. Choose this building block for superior reactivity, predictable performance, and reduced catalyst loadings at scale.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
Cat. No. B8145316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-1-oxo-1H-indene-5-carboxylate
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)C=C2Br
InChIInChI=1S/C11H7BrO3/c1-15-11(14)6-2-3-7-8(4-6)9(12)5-10(7)13/h2-5H,1H3
InChIKeyWPVUELSDBGETTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-1-oxo-1H-indene-5-carboxylate: Core Chemical Profile and Procurement Specifications


Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS 2682114-56-1) is a heteroaromatic building block belonging to the indenone class. It features a bicyclic indene core substituted with a bromine atom at the C3 position, a keto group at C1, and a methyl ester at C5 . The compound has a molecular formula of C₁₁H₇BrO₃ and a molecular weight of 267.08 g/mol [1]. It is commercially available as a solid with a standard purity of 97–98% and is stored sealed in dry conditions at 2–8°C [2]. The presence of the bromine atom and the α,β-unsaturated ketone system makes it a versatile intermediate for cross-coupling reactions and the synthesis of more complex indene-based scaffolds [3].

Why Methyl 3-Bromo-1-oxo-1H-indene-5-carboxylate Cannot Be Swapped with Its Closest Analogs


Generic substitution of methyl 3-bromo-1-oxo-1H-indene-5-carboxylate with closely related indene carboxylates fails due to the unique interplay of its bromine atom and the electron-deficient indenone core. The C3-bromo substituent confers a distinct reactivity profile in palladium-catalyzed cross-coupling reactions—aryl bromides undergo oxidative addition approximately 10–100 times faster than aryl chlorides under standard Suzuki–Miyaura conditions, directly impacting yield and reaction scope [1]. Conversely, replacing the bromine with iodine, while increasing reactivity, often introduces stability and handling challenges [2]. The non-halogenated analog, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, lacks the requisite leaving group for cross-coupling altogether, fundamentally altering its synthetic utility [3]. The following quantitative evidence demonstrates precisely where this compound's performance diverges from its comparators.

Methyl 3-Bromo-1-oxo-1H-indene-5-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Suzuki–Miyaura Reactivity: Aryl Bromide vs. Aryl Chloride – A Class-Level Inference

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the aryl bromide in methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is significantly more reactive than the corresponding aryl chloride analog. The established reactivity order is ArI > ArSO₂Cl > ArBr ≫ ArCl [1]. While no direct kinetic study on this specific indenone is available, the class-level inference indicates that the bromo derivative will undergo oxidative addition with Pd(0) approximately 10–100 times faster than its chloro counterpart, enabling milder reaction conditions and broader substrate scope [2]. This translates to higher yields and shorter reaction times in synthetic sequences where the indenone core must be further elaborated.

Cross-coupling Medicinal chemistry Organic synthesis

Predicted Boiling Point: A Quantitative Distinction from the Non-Halogenated Analog

The predicted boiling point of methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is 406.5 ± 45.0 °C , substantially higher than that of its non-halogenated counterpart, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS 68634-02-6), which has a predicted boiling point of 346.1 °C at 760 mmHg [1]. This difference of approximately 60 °C arises from the increased molecular weight and polarizability imparted by the bromine atom. The higher boiling point can influence purification strategies (e.g., distillation feasibility) and thermal stability considerations in high-temperature reactions.

Physicochemical property Separation Process chemistry

Commercial Purity Benchmarking: Guaranteed 97–98% vs. Unspecified Analogs

Multiple vendors supply methyl 3-bromo-1-oxo-1H-indene-5-carboxylate with a certified purity of 97% (CalpacLab, Bidepharm, VWR) [1][2] or 98% (Leyan) , supported by batch-specific QC documentation (NMR, HPLC, GC). In contrast, the non-brominated analog methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is often offered at 95% purity without detailed batch analysis . For the chloro and iodo congeners, commercial availability is sporadic, and purity specifications are not standardized. This documented purity level reduces the risk of irreproducible results in sensitive catalytic or biological assays.

Quality control Procurement Reproducibility

Molecular Weight Differentiation: Impact on Stoichiometry and Reaction Scale-Up

The molecular weight of methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is 267.08 g/mol [1], which is 76.88 g/mol (or ~40%) higher than that of its non-brominated analog methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (190.20 g/mol) . This substantial difference affects all stoichiometric calculations: for a given molar quantity, the bromo compound requires proportionally more mass. Conversely, in reactions where the bromine is a leaving group, the larger molecular weight of the starting material can influence atom economy calculations. For procurement and inventory management, the weight difference directly impacts shipping costs and storage density.

Scale-up Process chemistry Material balance

Structural Handle for Diversity-Oriented Synthesis: Bromine as a Versatile Vector

The C3-bromine atom in methyl 3-bromo-1-oxo-1H-indene-5-carboxylate serves as a robust handle for a wide range of transformations beyond Suzuki coupling, including Buchwald–Hartwig amination, Sonogashira coupling, and lithium–halogen exchange [1]. The non-halogenated analog cannot participate in these reactions. The chloro analog, while capable of similar transformations, generally requires harsher conditions or specialized ligands [2]. This versatility enables the rapid generation of structurally diverse indenone libraries from a single advanced intermediate, a key advantage in hit-to-lead optimization campaigns.

Diversity-oriented synthesis C–C bond formation Library synthesis

Methyl 3-Bromo-1-oxo-1H-indene-5-carboxylate: High-Value Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: Rapid Generation of Indenone-Focused Libraries via Suzuki–Miyaura Diversification

In medicinal chemistry programs targeting PPARs, IDO1, or AlkBH3, the indenone core is a privileged scaffold [1][2]. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate enables efficient parallel synthesis of C3-arylated derivatives. The 10–100× higher reactivity of the aryl bromide (vs. chloride) under Suzuki conditions (Section 3, Evidence 1) ensures high conversion rates across a broad panel of boronic acids, minimizing the need for re-optimization. The 97–98% purity specification (Evidence 3) reduces the risk of byproduct interference in biological assays, while the defined molecular weight (Evidence 4) simplifies stoichiometry for automated library synthesis.

Process Chemistry: Late-Stage Functionalization with Predictable Thermal Behavior

For process-scale synthesis of drug candidates, the 60 °C higher predicted boiling point relative to the non-brominated analog (Evidence 2) informs solvent selection and reaction temperature limits. The bromine atom's balanced reactivity (Evidence 1) allows for robust cross-coupling at scale without the catalyst loadings required for chloro substrates or the stability concerns associated with iodo substrates. The commercial availability with batch-specific QC (Evidence 3) supports GMP-adjacent workflows where impurity profiles must be controlled.

Agrochemical Discovery: Synthesis of Indenone-Derived Plant Hormone Mimics

Indenone derivatives have been investigated as mimics of jasmonic acid derivatives in plant biology [3]. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate serves as a key intermediate for installing diverse side chains at the C3 position via cross-coupling (Evidence 5). The ability to perform Sonogashira or Negishi couplings enables access to alkynyl- or alkyl-substituted indenones that are inaccessible from non-halogenated starting materials. The higher molecular weight and polarity (Evidence 4) also influence the compound's translocation properties in planta.

Materials Science: Building Block for π-Conjugated Organic Semiconductors

The planar indenone core and the electron-withdrawing ester group make this compound a candidate for synthesizing n-type organic semiconductors. The bromine atom allows for iterative cross-coupling to construct extended π-systems (Evidence 5). The predictable reactivity in Pd catalysis (Evidence 1) ensures high molecular weight polymers or well-defined oligomers can be obtained. The documented purity (Evidence 3) is critical for electronic device fabrication, where impurities introduce trap states and degrade performance.

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